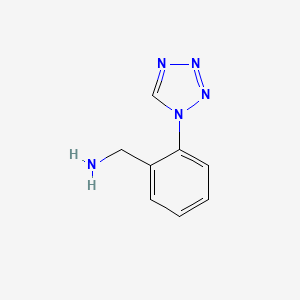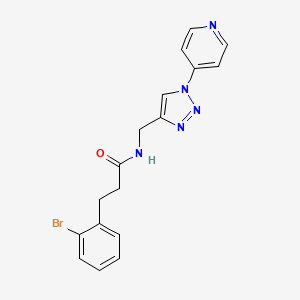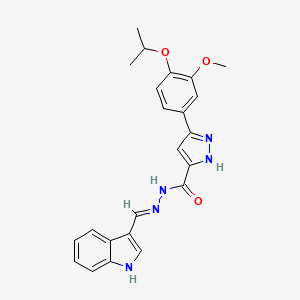![molecular formula C7H13N3O2 B2498524 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide CAS No. 923225-14-3](/img/structure/B2498524.png)
2-[4-(Hydroxyimino)piperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in various studies. For example, the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide involved the Whol Ziegler reaction, the Williamson reaction, and aminolysis, demonstrating the compound's role in enhancing memory in mice (Li Ming-zhu, 2008). Similarly, nano magnetite (Fe3O4) has been utilized as a catalyst for the one-pot synthesis of related piperidine derivatives, showcasing the efficiency of using magnetic nanoparticles in facilitating such reactions (M. Mokhtary & Mogharab Torabi, 2017).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including interactions and orientations, has been extensively studied. For instance, the synthesis and structure of redox derivatives of piperidine revealed insights into the chair conformation, equatorial orientation of CH2C(O)NH2 groups, and the impact of the oxidation state on the geometry of the N1 atom of the heterocycle (V. Sen', G. Shilov, & V. A. Golubev, 2014).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, exhibiting significant biological activities. For example, bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide derivatives have shown efficacy as reactivators against inhibited human acetylcholinesterase, highlighting their potential in treating organophosphorus nerve agent exposure (H. N. Karade et al., 2014).
Physical Properties Analysis
The synthesis and investigation of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, provide insights into their physical properties, including crystalline structure and hydrogen bonding patterns, which play a crucial role in their chemical stability and reactivity (D. Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity and interaction with various chemical agents, have been explored through the synthesis of compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions. These studies highlight the compounds' roles as stoichiometric oxidation reagents and their applications in various oxidative processes (M. Mercadante et al., 2013).
Aplicaciones Científicas De Investigación
1. Therapeutic Applications
2-[4-(Hydroxyimino)piperidin-1-yl]acetamide and its derivatives have been explored for various therapeutic applications. For instance, a salt of a similar compound, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate, has been used in pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005). Additionally, research by Shibuya et al., 2018 identified a derivative of this compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting its potential for treating diseases involving ACAT-1 overexpression.
2. Chemical Synthesis and Applications
The compound and its derivatives are also significant in chemical synthesis. For instance, Khalil et al., 2017 utilized this compound in the synthesis of novel arylidene derivatives. Similarly, Mokhtary & Mogharab Torabi, 2017 used it in a one-pot synthesis of complex chemical structures under ultrasound irradiation, highlighting its role in facilitating efficient chemical reactions.
3. Memory Enhancement Research
Interestingly, a study by Li Ming-zhu, 2008 explored the effects of a related compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy]acetamide, on memory enhancement in mice. This indicates the potential of this compound derivatives in neuroscientific research.
4. Antibacterial and Antimicrobial Research
Compounds structurally related to this compound have been studied for their antibacterial potentials. For example, Kashif Iqbal et al., 2017 synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores to evaluate their antibacterial effects.
Propiedades
IUPAC Name |
2-(4-hydroxyiminopiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-7(11)5-10-3-1-6(9-12)2-4-10/h12H,1-5H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHVWNLLJUZCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)





![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)




![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)

